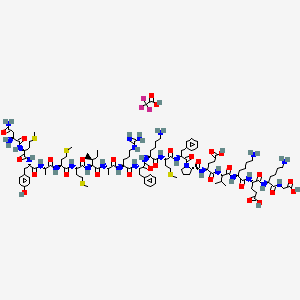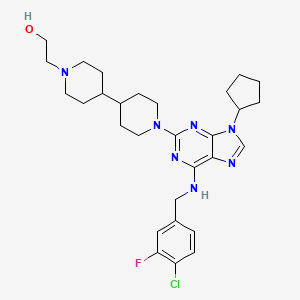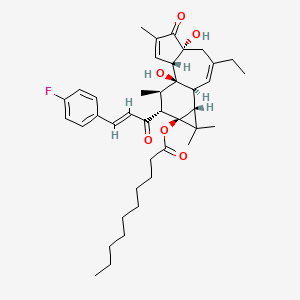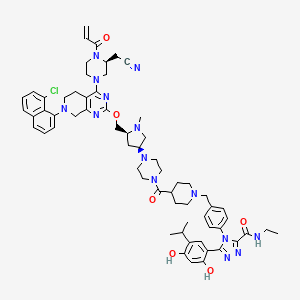
PROTAC KRAS G12C degrader-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of PROTAC KRAS G12C degrader-3 involves several key steps:
Design and Synthesis of Ligands: The compound consists of two ligands - one that binds to the KRAS G12C mutant protein and another that recruits an E3 ubiquitin ligase.
Formation of Covalent Bonds: The ligand targeting KRAS G12C forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Linker Optimization: The linker is optimized to ensure efficient recruitment of the E3 ubiquitin ligase and subsequent ubiquitination of the KRAS G12C protein.
Industrial production methods for this compound are still under development, as this compound is primarily used in research settings .
化学反应分析
PROTAC KRAS G12C degrader-3 undergoes several types of chemical reactions:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue of the KRAS G12C protein.
Ubiquitination: The recruited E3 ubiquitin ligase facilitates the addition of ubiquitin molecules to the KRAS G12C protein.
Proteasomal Degradation: The ubiquitinated KRAS G12C protein is recognized and degraded by the proteasome.
Common reagents and conditions used in these reactions include the presence of the E3 ubiquitin ligase, ATP, and the proteasome . The major product formed from these reactions is the degraded KRAS G12C protein .
科学研究应用
PROTAC KRAS G12C degrader-3 has several scientific research applications:
Cancer Research: It is used to study the degradation of KRAS G12C in cancer cells and its effects on cancer cell proliferation and survival.
Drug Development: The compound serves as a model for developing new PROTACs targeting other oncogenic proteins.
Biological Studies: Researchers use this compound to understand the mechanisms of protein degradation and the role of KRAS G12C in cellular signaling pathways.
作用机制
The mechanism of action of PROTAC KRAS G12C degrader-3 involves several steps:
Binding to KRAS G12C: The compound binds to the KRAS G12C mutant protein via a covalent bond with the cysteine residue.
Recruitment of E3 Ubiquitin Ligase: The other ligand of the compound recruits an E3 ubiquitin ligase, forming a ternary complex with KRAS G12C.
Ubiquitination and Degradation: The E3 ubiquitin ligase facilitates the ubiquitination of KRAS G12C, marking it for degradation by the proteasome.
相似化合物的比较
PROTAC KRAS G12C degrader-3 is unique in its ability to selectively degrade the KRAS G12C mutant protein. Similar compounds include:
LC-2: Another PROTAC that targets KRAS G12C for degradation.
G12D PROTACs: These compounds target the KRAS G12D mutant protein and have shown high selectivity and potency.
VHL-Recruiting PROTACs: These compounds recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade KRAS G12C.
This compound stands out due to its specific design and optimization for targeting the KRAS G12C mutant protein .
属性
分子式 |
C63H75ClN14O6 |
|---|---|
分子量 |
1159.8 g/mol |
IUPAC 名称 |
4-[4-[[4-[4-[(3S,5S)-5-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-prop-2-enoylpiperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]-1-methylpyrrolidin-3-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]phenyl]-5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C63H75ClN14O6/c1-6-56(81)77-31-30-76(37-45(77)18-22-65)58-48-21-25-75(53-13-9-11-42-10-8-12-51(64)57(42)53)38-52(48)67-63(68-58)84-39-47-32-46(36-71(47)5)73-26-28-74(29-27-73)62(83)43-19-23-72(24-20-43)35-41-14-16-44(17-15-41)78-59(69-70-60(78)61(82)66-7-2)50-33-49(40(3)4)54(79)34-55(50)80/h6,8-17,33-34,40,43,45-47,79-80H,1,7,18-21,23-32,35-39H2,2-5H3,(H,66,82)/t45-,46-,47-/m0/s1 |
InChI 键 |
RKQABCMDWYZJBX-OLCJBLMYSA-N |
手性 SMILES |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)[C@H]5C[C@H](N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN([C@H](C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
规范 SMILES |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)C5CC(N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN(C(C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


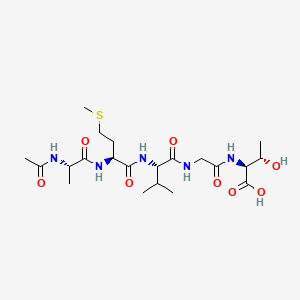
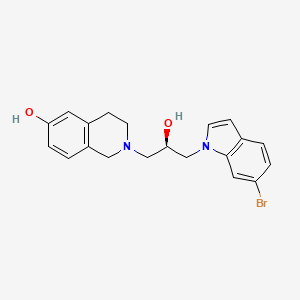

![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
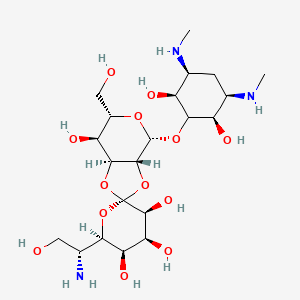
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
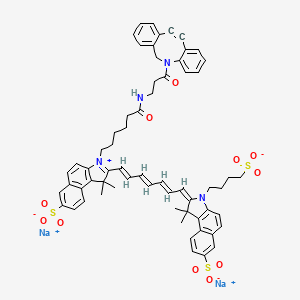
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
